Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.2ClH/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPQCKRMNFBFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCNCC2)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Based on the available search results, here's what is known about the applications of ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate:
Overview
Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, a piperidine ring, and an ester functional group. It is of interest for its potential biological activities and applications in chemistry, biology, and medicine.
Chemical Structure and Synthesis
The compound can be synthesized through the esterification of 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylic acid with ethanol, typically using sulfuric acid as a dehydrating agent under reflux conditions.
Scientific Research Applications
- Chemistry: It can be used as a building block for synthesizing more complex molecules.
- Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is explored for potential use in drug development because of its unique structural features.
- Industry: It is utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity, while the piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:
- Sulfathiazole: An antimicrobial drug with a thiazole ring.
- Ritonavir: An antiretroviral drug containing a thiazole moiety.
- Abafungin: An antifungal drug with a thiazole structure.
These compounds share the thiazole ring but differ in their additional functional groups and biological activities, highlighting the uniqueness of ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazole Derivatives
a) Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
- Structure : Thiazole with 4-(trifluoromethyl)phenyl at position 2.
- Molecular Weight: 315.31 g/mol (C₁₄H₁₂F₃NO₂S) .
- The absence of a hydrochloride salt reduces solubility.
b) Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate
- Structure: Methylamino substituent at position 2.
- Key Differences: The methylamino group is less basic than piperidinyl, which may affect protonation state and interaction with biological targets. This compound is a precursor in the synthesis of CDK9 inhibitors, highlighting its role in kinase-targeted therapies .
Piperidine-Containing Analogues
a) Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate Hydrochloride
- Structure : Pyrrolidine (5-membered ring) instead of piperidine (6-membered).
- Molecular Weight : ~257.17 g/mol (C₁₀H₁₃N₃O₂S·HCl) .
- Key Differences : The smaller pyrrolidine ring may restrict conformational flexibility and alter binding pocket interactions compared to piperidine.
b) 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic Acid Hydrochloride
Chlorinated Thiazole Derivatives
Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate
Comparative Analysis Table
Biological Activity
Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a piperidine moiety, and an ethyl ester functional group. The molecular formula is with a molecular weight of approximately 254.35 g/mol . The compound typically appears as a white to off-white solid and is soluble in various organic solvents.
The biological activity of this compound is primarily attributed to its structural components. The thiazole ring is known for its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring enhances the compound's binding affinity, potentially leading to significant pharmacological effects.
Biological Activities
Research indicates that compounds similar to ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate exhibit a range of biological activities:
1. Antimicrobial Activity
Thiazole derivatives are often explored for their antimicrobial properties. Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate has shown promise in inhibiting the growth of various bacterial strains. In comparative studies, it demonstrated enhanced activity against Gram-positive bacteria compared to structurally similar compounds .
2. Anticancer Activity
The compound's anticancer potential has been evaluated in several studies. For instance, thiazole derivatives have been linked to cytotoxic effects on cancer cell lines such as A-431 and HT29. Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate exhibited significant inhibition of cell proliferation, with IC50 values indicating effective concentrations for inducing cell death .
3. Anticonvulsant Effects
Some thiazole derivatives have been reported to possess anticonvulsant properties. While specific data on this compound's anticonvulsant activity is limited, its structural similarities to other effective agents suggest potential efficacy in this area .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate compared to other thiazole derivatives:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Ethyl 4-methylthiazole-5-carboxylate | Thiazole ring without piperidine | Antimicrobial |
| Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate | Piperidine at different position | Anticancer |
| 4-Methylthiazole | Lacks ethoxy group | Limited biological activity |
| Ethyl 4-methyl-2-(phenyl)-1,3-thiazole-5-carboxylate | Contains phenyl instead of piperidine | Antimicrobial |
This comparison highlights the unique combination of structural features in ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate that may enhance its pharmacological properties compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of analogs based on ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate. One study reported that modifications in the piperidine moiety significantly affected the compound's binding affinity and biological activity against specific cancer cell lines . Another investigation highlighted its interaction with P-glycoprotein (P-gp), suggesting a role in drug resistance modulation in cancer therapy .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves cyclizing α-haloketones with thioamides. For this compound, 3-bromo-4-ketopentanoate derivatives react with thiourea or substituted thioamides under acidic conditions. A patent by CN101560195A demonstrates this approach for a related thiazole, using 3-acetylpropanol and thiourea in acidic media (78–100°C, 3–8 hours) to form the thiazole core. Adapting this method, 4-methyl-2-(piperidin-4-yl) substitution requires introducing the piperidine moiety during or post-cyclization.
Reaction Conditions
Cyclization of Thiourea Derivatives
Thiourea derivatives cyclize with α-haloketones to form thiazoles. A study by J-STAGE synthesizes 2-amino-thiazole-4-carboxamides via microwave-assisted cyclization, suggesting potential for optimizing yields. For the target compound, thiourea derivatives of piperidine-4-carboxamide react with ethyl 4-chloroacetoacetate.
Key Steps
- Thiourea Formation : Piperidin-4-amine reacts with carbon disulfide to form piperidin-4-thiocarboxamide.
- Cyclization : Reaction with ethyl 4-chloroacetoacetate in DMF at 100°C for 4 hours yields the thiazole core.
Esterification and Salt Formation
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (2 equivalents) in ethanol, followed by recrystallization from ethanol/ether.
Conditions
Analytical Validation and Optimization
Spectroscopic Characterization
Yield Optimization
- Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes, improving yield to 78%.
- Solvent Screening : DMF outperforms THF and acetonitrile in coupling reactions.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
